Methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride
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Overview
Description
Methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N4O2. It is a derivative of propanoic acid and contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride typically involves the reaction of pyrimidine-2-carboxylic acid with methylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the intermediate methyl 2-amino-3-(pyrimidin-2-yl)propanoate. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the desired dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride
- Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride
Uniqueness
Methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds with different ring structures.
Properties
Molecular Formula |
C8H13Cl2N3O2 |
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Molecular Weight |
254.11 g/mol |
IUPAC Name |
methyl 2-amino-3-pyrimidin-2-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)6(9)5-7-10-3-2-4-11-7;;/h2-4,6H,5,9H2,1H3;2*1H |
InChI Key |
PTPDKZFAJUFHEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=NC=CC=N1)N.Cl.Cl |
Origin of Product |
United States |
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